

An In-depth Technical Guide to the Mass Spectrum of Cuminaldehyde-d8

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Compound of Interest

Compound Name: Cuminaldehyde-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of **Cuminaldehyde-d8**, a deuterated isotopologue of cuminaldehyde. This document is intended for professionals in research and drug development who utilize mass spectrometry for structural elucidation and isotopic labeling studies.

Introduction to Cuminaldehyde-d8

Cuminaldehyde, 4-isopropylbenzaldehyde, is a natural organic compound found in the essential oils of various plants, including cumin and eucalyptus.[1] Its deuterated analog, **Cuminaldehyde-d8**, serves as a valuable internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies.[2] Understanding its mass spectral characteristics is crucial for its effective application.

Predicted Mass Spectrum of Cuminaldehyde-d8

While an experimental mass spectrum for **Cuminaldehyde-d8** is not readily available in public databases, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the well-documented spectrum of its non-deuterated counterpart, Cuminaldehyde. The deuteration will result in a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

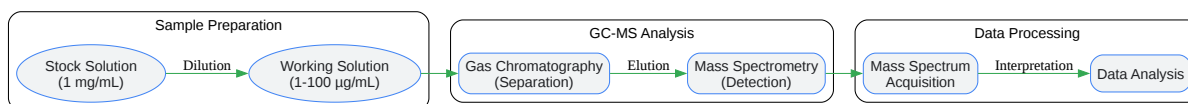
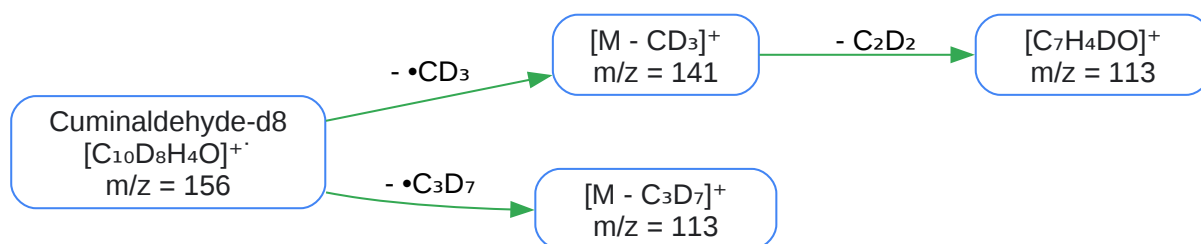
The mass spectrum of non-deuterated Cuminaldehyde ($C_{10}H_{12}O$, molecular weight: 148.20 g/mol) is characterized by a prominent molecular ion peak and several key fragment ions.[3][4] For **Cuminaldehyde-d8**, where the seven protons on the isopropyl group and the aldehydic proton are replaced by deuterium, the molecular weight is increased by eight atomic mass units.

The predicted key ions in the electron ionization mass spectrum of **Cuminaldehyde-d8** are summarized in the table below.

Predicted m/z	Proposed Fragment Ion	Structure of Fragment	Predicted Relative Intensity
156	$[M]^+$	$[C_{10}D_8H_4O]^+$	High
141	$[M - CD_3]^+$	$[C_9D_5H_4O]^+$	High
128	$[M - C_2D_4]^+$	$[C_8D_4H_4O]^+$	Medium
113	$[C_7H_4DO]^+$	Medium	
85	$[C_5H_4D]^+$	Low	
57	$[C_4D_7]^+$	Low	

Proposed Fragmentation Pathway

The fragmentation of **Cuminaldehyde-d8** under electron ionization is expected to follow pathways analogous to those of Cuminaldehyde and other aromatic aldehydes. The primary fragmentation events involve the loss of the isopropyl group and cleavage of the aldehyde moiety.



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